1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14F3N5OS and its molecular weight is 357.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.08711575 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound 1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide belongs to a class of chemicals that have been the subject of various synthesis and biological evaluation studies. For example, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared and certain compounds within this library were found to be toxic to C. elegans, highlighting the potential biological activities of such compounds (Donohue et al., 2002).
Antifungal and Nematocidal Activities
Compounds related to this compound have been synthesized and evaluated for their antifungal and nematocidal activities. For instance, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent activities against seven phytopathogenic fungi (Du et al., 2015). Additionally, a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibited good nematocidal activity against M. incognita, showcasing the potential of these compounds in agrochemical applications (Zhao et al., 2017).
Chemical Structure and Synthesis Innovations
The structural and synthetic methodologies surrounding compounds like this compound are continually evolving. Innovative synthesis methods have led to the creation of various derivatives, offering insights into the structure-activity relationships and expanding the chemical space for potential applications in different fields, such as medicinal chemistry and material science (Ahmed et al., 2018).
Properties
IUPAC Name |
1-methyl-N-(1-propylpyrazol-3-yl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c1-3-5-22-6-4-10(19-22)18-12(23)9-7-8-11(14(15,16)17)20-21(2)13(8)24-9/h4,6-7H,3,5H2,1-2H3,(H,18,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKCHBWRQVSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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